molecular formula C16H16O4 B268014 4-Methoxyphenyl 2-ethoxybenzoate

4-Methoxyphenyl 2-ethoxybenzoate

Cat. No.: B268014
M. Wt: 272.29 g/mol
InChI Key: PZYSTNBLPILBNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxyphenyl 2-ethoxybenzoate is a benzoate ester compound of significant interest in advanced materials research, particularly in the development of liquid crystal systems . Similar esters, such as 4-ethoxyphenyl 4-[(methoxycarbonyl)oxy]benzoate, have been documented to form stable nematic phases, which are crucial for display technologies . The molecular structure typically features non-coplanar benzene rings, a characteristic that influences the material's mesomorphic properties and intermolecular interactions, such as weak C-H···O hydrogen bonds and C-H···π interactions . In synthetic chemistry, benzoate esters like this one serve as key intermediates or building blocks for more complex structures. For instance, 4-methoxybenzoate derivatives are frequently utilized in multi-step synthesis, including the preparation of indanone-based compounds and other complex organic molecules with potential biological activity . This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult safety data sheets and handle the compound appropriately, using personal protective equipment.

Properties

Molecular Formula

C16H16O4

Molecular Weight

272.29 g/mol

IUPAC Name

(4-methoxyphenyl) 2-ethoxybenzoate

InChI

InChI=1S/C16H16O4/c1-3-19-15-7-5-4-6-14(15)16(17)20-13-10-8-12(18-2)9-11-13/h4-11H,3H2,1-2H3

InChI Key

PZYSTNBLPILBNC-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1C(=O)OC2=CC=C(C=C2)OC

Canonical SMILES

CCOC1=CC=CC=C1C(=O)OC2=CC=C(C=C2)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 4-Methoxyphenyl 2-ethoxybenzoate with structurally related benzoate esters and derivatives reported in the literature:

Compound Name Substituents/Functional Groups Key Properties/Effects Reference ID
This compound 2-ethoxy (benzoate), 4-methoxyphenyl (ester) Enhanced ICT (intramolecular charge transfer) due to electron-donating methoxy group; moderate polarity from ethoxy .
2-Ethoxy-4-formylphenyl 4-methylbenzoate 4-methyl (benzoate), 2-ethoxy, 4-formyl (phenyl) Increased polarity and red-shifted absorption due to formyl group; reduced emission intensity compared to methoxy derivatives .
2-(2,4-Dichlorophenyl)-2-oxoethyl 4-methoxybenzoate 2,4-dichlorophenyl (ketone), 4-methoxy (benzoate) Strong electron-withdrawing Cl groups reduce ICT efficiency; crystal packing dominated by halogen interactions .
Bis-(4-methoxyphenyl)aminophenyl chromophore Bis-4-methoxyphenyl (donor), π-conjugated system High-energy absorption band (~500 nm) from dianisyl groups; comparable λmax (745 nm) to dialkylamino analogues but with blue-shifted emission .
Ethyl 4-((2-fluorobenzyl)oxy)-3-methoxybenzoate 3-methoxy, 4-(2-fluorobenzyloxy) (benzoate) Fluorine introduces electronegativity, altering solubility and dipole moments; used in medicinal chemistry for metabolic stability .

Electronic and Photophysical Properties

  • Electron-Donating vs. Withdrawing Groups: Methoxy-substituted derivatives (e.g., this compound) exhibit pronounced ICT, leading to red-shifted emission in polar solvents like DMF. In contrast, chloro or formyl substituents (e.g., 2-Ethoxy-4-formylphenyl 4-methylbenzoate) reduce emission intensity due to electron-withdrawing effects . Bis-(4-methoxyphenyl) chromophores show a high-energy absorption band (~500 nm) absent in non-methoxy analogues, highlighting the role of methoxy groups in modulating excited-state interactions .
  • Solvent Effects :

    • In DMF, this compound and its analogues display solvent-dependent emission maxima. For example, methoxy groups enhance π-electron delocalization, while ethoxy groups interact with DMF via dipolar effects, stabilizing the ICT state .

Key Research Findings

ICT Modulation : The 4-methoxyphenyl group in this compound enhances ICT character, resulting in solvent-polarity-dependent emission shifts. This contrasts with chloro-substituted analogues, where electron withdrawal suppresses ICT .

Steric and Electronic Trade-offs : Ethoxy groups introduce moderate steric hindrance, reducing intermolecular aggregation in solid-state applications compared to bulkier tert-butyl or branched alkyl chains .

Preparation Methods

Step 1: Synthesis of Methyl 4-ethoxybenzoate

The starting material, methyl 4-ethoxybenzoate, can be synthesized via esterification of 4-ethoxybenzoic acid with methanol under acidic conditions or obtained commercially. This compound serves as the core aromatic ester for subsequent modifications.

Step 2: Phenolic Intermediate Formation

A key intermediate involves the phenolic derivative, which can be prepared by selective hydroxylation or substitution reactions on the aromatic ring. For example, phenol derivatives are obtained via hydroxylation of the corresponding aromatic compounds, often using reagents like hydroxylating agents under controlled conditions.

Step 3: Alkylation to Form Ethoxybenzoate

The phenolic compound undergoes alkylation with ethyl halides (e.g., ethyl bromide or ethyl iodide) in the presence of a base such as potassium carbonate or sodium hydride, facilitating nucleophilic substitution at the phenolic oxygen to yield the ethoxy derivative.

Reaction Conditions:

  • Solvent: Acetone or DMF
  • Temperature: Room temperature to 50°C
  • Time: 4-12 hours

Step 4: Introduction of Methoxyphenyl Group

The methoxyphenyl group can be introduced via nucleophilic aromatic substitution or coupling reactions. Alternatively, the phenolic hydroxyl can be methylated using methylating agents such as methyl iodide or dimethyl sulfate, in the presence of a base like potassium carbonate.

Reaction Conditions:

  • Solvent: Acetone or acetonitrile
  • Temperature: Reflux
  • Methylating agent: Methyl iodide or dimethyl sulfate
  • Duration: 12-24 hours

Step 5: Esterification to Form the Final Compound

The phenolic intermediate bearing the methoxy group is then esterified with 2-ethoxybenzoic acid derivatives, often using coupling agents like DCC (dicyclohexylcarbodiimide) or via direct acid catalysis under reflux conditions.

Reaction Conditions:

  • Solvent: Dichloromethane or tetrahydrofuran (THF)
  • Catalyst: Catalytic amounts of acid (e.g., sulfuric acid)
  • Temperature: Room temperature to reflux
  • Duration: 12-24 hours

Data Table: Summary of Key Reagents and Conditions

Step Reagents / Conditions Purpose Yield / Remarks
1 Esterification of 4-ethoxybenzoic acid Prepare methyl 4-ethoxybenzoate High yield, commercially available
2 Phenolic hydroxylation Form phenolic intermediate Moderate to high yield
3 Alkylation with ethyl halide Introduce ethoxy group Typically >80% yield
4 Methylation with methyl iodide Convert hydroxyl to methoxy >85% yield, controlled conditions
5 Esterification with 2-ethoxybenzoic acid Final ester formation >75% yield

Notes on Diversified Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.